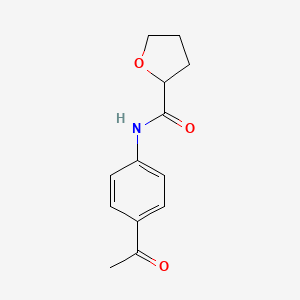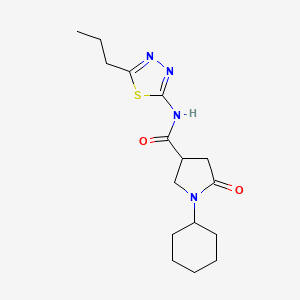
N-(4-acetylphenyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)oxolane-2-carboxamide: is a chemical compound with a molecular formula of C13H15NO3 It is characterized by the presence of an oxolane ring attached to a carboxamide group, with an acetylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-acetylphenylamine with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: N-(4-acetylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-(4-carboxyphenyl)oxolane-2-carboxamide.
Reduction: Formation of N-(4-acetylphenyl)tetrahydrofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(4-acetylphenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the construction of diverse chemical structures.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-acetylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The acetylphenyl group may interact with hydrophobic pockets in proteins, while the oxolane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
- N-(4-acetamidophenyl)oxolane-2-carboxamide
- N-(4-acetylphenyl)-6-methylpyridine-2-carboxamide
- N-(4-acetylphenyl)quinoline-3-carboxamide
Comparison: N-(4-acetylphenyl)oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various applications.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO3/c1-9(15)10-4-6-11(7-5-10)14-13(16)12-3-2-8-17-12/h4-7,12H,2-3,8H2,1H3,(H,14,16) |
InChI 键 |
JKCKIMJFFGXHTG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
溶解度 |
>35 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959819.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B14959820.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B14959834.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B14959848.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959849.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959852.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959859.png)


![N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14959882.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14959888.png)
![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)
![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
